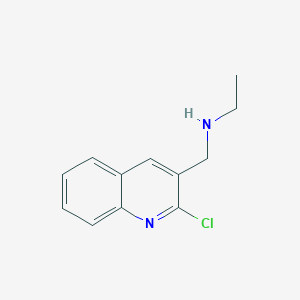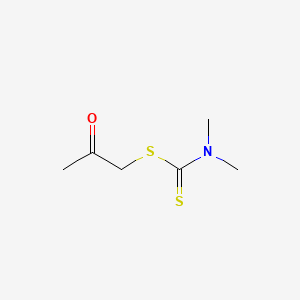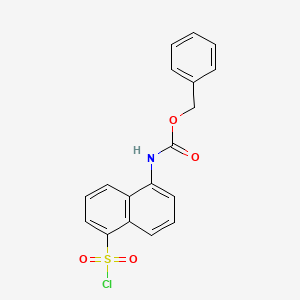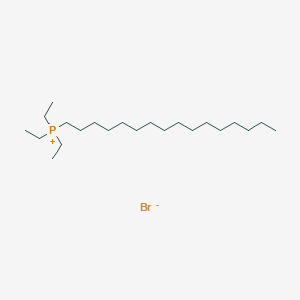![molecular formula C9H8BrNO B8585252 6-bromo-2,5-dimethylbenzo[d]oxazole](/img/structure/B8585252.png)
6-bromo-2,5-dimethylbenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2,5-dimethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,5-dimethylbenzo[d]oxazole typically involves the reaction of 2-aminophenol with brominated methyl derivatives under specific conditions. One common method includes the condensation of 2-aminophenol with 2,5-dimethylbenzoyl chloride in the presence of a brominating agent like N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and condensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-bromo-2,5-dimethylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-bromo-2,5-dimethylbenzo[d]oxazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of optical sensors and organic light-emitting diodes (OLEDs) due to its favorable optical properties.
Wirkmechanismus
The mechanism of action of 6-bromo-2,5-dimethylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antimicrobial effects could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
- 2-Methylbenzoxazole
- 2,5-Dimethylbenzoxazole
- 6-Chloro-2,5-dimethylbenzoxazole
Comparison: 6-bromo-2,5-dimethylbenzo[d]oxazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activity compared to its non-brominated counterparts. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications .
Eigenschaften
Molekularformel |
C9H8BrNO |
|---|---|
Molekulargewicht |
226.07 g/mol |
IUPAC-Name |
6-bromo-2,5-dimethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3 |
InChI-Schlüssel |
UJXIJDHIJZCVJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Br)OC(=N2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
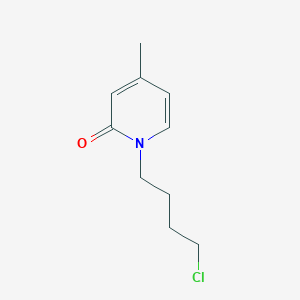

![Methyl 6-([1,1'-biphenyl]-4-yl)hexanoate](/img/structure/B8585196.png)
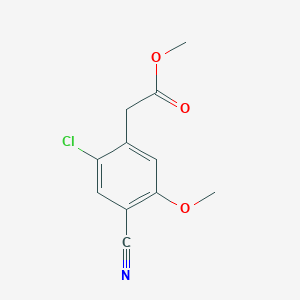
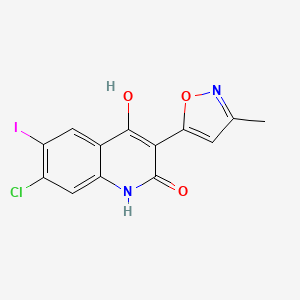

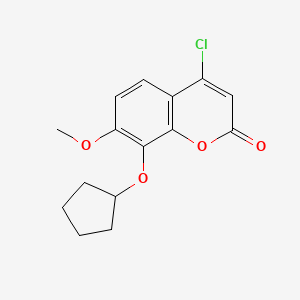
methyl}pyridine](/img/structure/B8585222.png)
